molecular formula C15H18N2O4 B11992977 N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide CAS No. 6131-54-0

N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide

Cat. No.: B11992977
CAS No.: 6131-54-0
M. Wt: 290.31 g/mol
InChI Key: JDNZSYDOLFGSFB-UHFFFAOYSA-N
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Description

N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide is an organic compound characterized by the presence of two prop-2-enamide groups attached to a central 3,4-dimethoxyphenylmethanediyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate amine and acylating agents under controlled conditions. One common method includes the following steps:

    Formation of 3,4-dimethoxybenzylamine: This is achieved by reducing 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride.

    Acylation: The resulting 3,4-dimethoxybenzylamine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the desired bisprop-2-enamide compound.

Industrial Production Methods

In an industrial setting, the production of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    N-[(3,4-dimethoxyphenyl)methyl]acetamide: Another compound with a similar core structure but different substituents.

Uniqueness

N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide is unique due to its bisprop-2-enamide groups, which confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6131-54-0

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(prop-2-enoylamino)methyl]prop-2-enamide

InChI

InChI=1S/C15H18N2O4/c1-5-13(18)16-15(17-14(19)6-2)10-7-8-11(20-3)12(9-10)21-4/h5-9,15H,1-2H2,3-4H3,(H,16,18)(H,17,19)

InChI Key

JDNZSYDOLFGSFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(NC(=O)C=C)NC(=O)C=C)OC

Origin of Product

United States

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